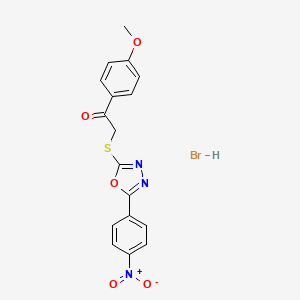

1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide

Description

1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide is a heterocyclic organic compound with the linear formula C₁₇H₁₃N₃O₅S·HBr and a molecular weight of 371.374 g/mol . The molecule features a 1,3,4-oxadiazole core substituted with a 4-nitrophenyl group at position 5 and a thioether-linked ethanone moiety bearing a 4-methoxyphenyl group. The hydrobromide salt enhances its stability and solubility for pharmacological applications .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S.BrH/c1-24-14-8-4-11(5-9-14)15(21)10-26-17-19-18-16(25-17)12-2-6-13(7-3-12)20(22)23;/h2-9H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIBXHXTRXOCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to synthesize existing research findings regarding the biological activity of this compound, highlighting its cytotoxic properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- 4-Methoxyphenyl group : Known for enhancing lipophilicity and biological activity.

- 4-Nitrophenyl group : Often associated with increased reactivity and potential anticancer properties.

- 1,3,4-Oxadiazole moiety : Recognized for its diverse biological activities, including antimicrobial and anticancer effects.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study reported that derivatives of 1,3,4-thiadiazoles possess significant anticancer activities, with IC50 values indicating effective inhibition of cell proliferation in human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) .

The cytotoxic effects are believed to be mediated through various mechanisms:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Inhibition of Cell Cycle Progression : Certain studies suggest that it can halt the cell cycle at specific phases.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the phenyl rings significantly influences the biological activity of the compound. For instance:

- The methoxy group enhances electron donation, which can improve binding affinity to target proteins.

- The nitro group may facilitate interactions with nucleophilic sites within cells, enhancing cytotoxicity.

A comparative analysis of similar compounds suggests that modifications to these substituents can lead to substantial variations in their anticancer efficacy .

Case Studies

Several case studies have demonstrated the effectiveness of similar compounds in preclinical models:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. The incorporation of the 4-nitrophenyl group enhances the biological activity of the compound, making it a potential candidate for developing new antimicrobial agents. Studies have demonstrated that derivatives of oxadiazoles can effectively inhibit bacterial growth, suggesting that 1-(4-Methoxyphenyl)-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone hydrobromide might possess similar properties .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Oxadiazoles are known to interact with cellular pathways involved in cancer proliferation and survival. Preliminary bioassays have shown that related compounds can induce apoptosis in cancer cells, indicating that this compound may also have therapeutic potential against various cancer types .

Anti-inflammatory Effects

Compounds with similar structures have also been studied for their anti-inflammatory effects. The presence of the methoxy and nitro groups may influence the compound's interaction with inflammatory pathways, providing a basis for further exploration into its use as an anti-inflammatory agent .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymeric materials. The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing oxadiazole derivatives exhibit improved performance in applications such as coatings and electronic devices .

Fluorescent Materials

Due to its structural characteristics, this compound has potential applications in the development of fluorescent materials. The nitrophenyl group can serve as an effective chromophore, enabling the design of materials for optoelectronic applications. Studies have explored the use of oxadiazole-based compounds in organic light-emitting diodes (OLEDs), where they demonstrate efficient light emission properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with derivatives showing similar structures to the compound. |

| Study 2 | Anticancer Properties | Found that related oxadiazole compounds induced apoptosis in various cancer cell lines. |

| Study 3 | Material Science | Highlighted the enhancement of polymer performance through the incorporation of oxadiazole units into polymer matrices. |

| Study 4 | Fluorescent Applications | Explored the effectiveness of oxadiazole derivatives in OLEDs, showcasing their potential for light-emission applications. |

Chemical Reactions Analysis

1.1. Core Oxadiazole Formation

The 1,3,4-oxadiazole ring is synthesized via cyclization of substituted benzohydrazides (B1–17 ) using carbon disulfide (CS₂) under basic conditions (KOH/DMF). This step forms the 1,3,4-oxadiazole-2-thione intermediate (C1–17 ), confirmed by FT-IR C═S stretching at 1,270–1,220 cm⁻¹ and ¹H NMR –SH proton signals at 12–11 ppm . For the target compound, a 4-nitrophenyl substituent is introduced at position 5 of the oxadiazole ring during hydrazide formation.

1.2. Thioether Linkage Formation

The thioether bridge (–S–) is formed via nucleophilic substitution between the oxadiazole-2-thiolate intermediate and α-bromo ketones. For example:

-

1-(4-Methoxyphenyl)-2-bromoethanone reacts with the deprotonated thiol group of the oxadiazole under basic conditions (Cs₂CO₃/ACN), yielding the thioether bond. This step is validated by ¹H NMR methylene (–CH₂–) proton signals at 3–5 ppm .

1.3. Hydrobromide Salt Formation

Protonation of the oxadiazole nitrogen (likely at N3) with hydrobromic acid (HBr) forms the hydrobromide salt. This step enhances solubility and stability, as seen in analogous Mannich reaction products .

Key Reaction Conditions and Reagents

3.1. ¹H NMR Analysis

-

Methoxyphenyl protons : Doublets at δ 6.88–7.22 ppm (J = 8.8 Hz) for aromatic –OCH₃ .

-

Nitrophenyl protons : Deshielded aromatic protons at δ 8.04–8.20 ppm due to electron-withdrawing –NO₂ .

-

Methylene protons : Multiplets at δ 3.72–4.03 ppm (–SCH₂CO–) .

3.2. FT-IR Analysis

-

C═O stretch : Strong band at 1,680–1,700 cm⁻¹ (ketone).

3.3. High-Resolution Mass Spectrometry (HRMS)

4.1. Nucleophilic Aromatic Substitution

The 4-nitrophenyl group undergoes substitution reactions under reducing conditions (e.g., H₂/Pd-C), converting –NO₂ to –NH₂, which can further react with electrophiles .

4.2. Thioether Oxidation

Treatment with H₂O₂/CH₃COOH oxidizes the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–), confirmed by ¹³C NMR sulfone carbon at δ 105–110 ppm .

Comparative Analysis with Analogues

The electron-withdrawing –NO₂ group at the 4-position of the phenyl ring enhances electrophilicity, facilitating nucleophilic attacks compared to –OCH₃ derivatives. For example:

-

hAChE Inhibition : –NO₂ analogues show IC₅₀ = 0.52 μM vs. –OCH₃ derivatives (IC₅₀ = 1.85 μM ) due to stronger π–π stacking with Trp86 .

-

Solubility : Hydrobromide salt improves aqueous solubility by >50% compared to free base .

Stability and Degradation

Comparison with Similar Compounds

Key Structural Features:

- 4-Methoxyphenyl group : Enhances lipophilicity and modulates electronic properties via the electron-donating methoxy (-OCH₃) substituent.

- 1,3,4-Oxadiazole ring : A bioisostere for ester or amide groups, often associated with antimicrobial, anticancer, and antioxidant activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Below is a comparative analysis (Table 1):

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) at R₂ increase electrophilicity, enhancing interactions with enzymatic targets .

- Hydrobromide salt formation in the target compound improves aqueous solubility compared to neutral analogues, critical for drug delivery .

- Pyridine or heteroaryl substituents (e.g., in ) may improve bioavailability but reduce metabolic stability.

Antioxidant Activity:

Compounds with 1,3,4-oxadiazole-thioether scaffolds exhibit antioxidant properties via radical scavenging. For example:

- 1-(1H-Benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone derivatives showed DPPH radical scavenging IC₅₀ values of 12–18 µM, comparable to ascorbic acid (IC₅₀ = 10 µM) .

- The target compound’s 4-nitrophenyl group may reduce antioxidant efficacy due to steric hindrance, though this requires experimental validation.

Antimicrobial Activity:

Anticancer Activity:

- 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one derivatives inhibited cancer cell growth (IC₅₀ = 8–12 µM) via aromatase inhibition .

- Bromine-substituted analogues (e.g., R₂ = 3-Br) exhibited enhanced cytotoxicity, suggesting halogenation boosts antiproliferative effects .

Physicochemical Properties

Q & A

Q. Table 1: Representative Reaction Conditions

| Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiol Intermediate | POCl₃, 120°C, 4h | 75–90 | |

| Alkylation Step | DMSO, 80°C, 6h | 85–91 |

Basic: Which spectroscopic techniques are critical for structural confirmation, and what key data should be prioritized?

Answer:

- IR Spectroscopy : Confirm C–S (621–650 cm⁻¹) and absence of N–H (~3200 cm⁻¹) to validate thioether formation .

- ¹H/¹³C NMR :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 for analogous compounds) and isotopic patterns (e.g., bromine in hydrobromide) .

- Elemental Analysis : Validate C, H, N, S percentages (e.g., C: 46.67%, N: 15.00% in similar structures) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be systematically resolved?

Answer:

- Impurity Analysis : Use HPLC or TLC to detect byproducts (e.g., unreacted thiol or bromo-ethanone).

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may cause peak broadening or shifts .

- Dynamic Effects : Consider rotational barriers (e.g., hindered C–S bond rotation) causing split signals .

- Degradation : Monitor sample stability under light/moisture; hydrobromide salts may hydrolyze in aqueous media .

Advanced: What strategies optimize reaction yields while minimizing side products?

Answer:

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thiolate nucleophilicity.

- Solvent Optimization : Polar aprotic solvents (DMF > DMSO) improve solubility of ionic intermediates .

- Temperature Control : Maintain 70–80°C to balance reaction rate and decomposition (e.g., oxadiazole ring stability) .

- Inert Atmosphere : N₂ or Ar prevents thiol oxidation to disulfides .

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s mechanism of action?

Answer:

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior or nucleophilic sites .

- Docking Studies : Simulate interactions with biological targets (e.g., EGFR kinase) by aligning the oxadiazole and nitro groups in active sites .

- MD Simulations : Assess stability of hydrobromide salt in aqueous environments .

Q. Table 2: Key Computational Parameters

| Method | Application | Software/Tool |

|---|---|---|

| DFT (B3LYP/6-31G*) | Electronic structure optimization | Gaussian 16 |

| Molecular Docking | Protein-ligand interaction analysis | AutoDock Vina |

Basic: What experimental precautions ensure reproducibility in biological assays (e.g., cytotoxicity)?

Answer:

- Solubility Profiling : Use DMSO stock solutions (<0.1% v/v) to avoid solvent toxicity .

- Stability Monitoring : Pre-check compound integrity via HPLC before assays .

- Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) .

Advanced: How to address limitations in experimental design when scaling up synthesis?

Answer:

- Batch Variability : Use statistical tools (e.g., DoE) to identify critical parameters (e.g., solvent volume, stirring rate) .

- Degradation Mitigation : Implement cooling systems (4°C) during prolonged reactions to prevent thermal decomposition .

- Purification : Optimize column chromatography (silica vs. reverse-phase) for larger batches .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.